Tetramethylammonium chloride

Beschreibung

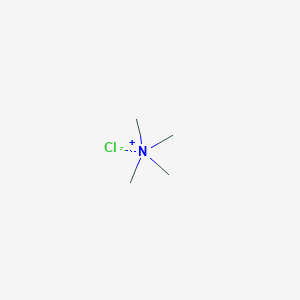

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tetramethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIZCWYLBDKLSU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Tetramethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021749 | |

| Record name | Tetramethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White hygroscopic solid; [ICSC] White odorless powder; Hygroscopic; [Alfa Aesar MSDS], HYGROSCOPIC WHITE CRYSTALS. | |

| Record name | Methanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAMETHYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1099 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in ethanol; insoluble in ether, benzene, chloroform; very soluble in methanol, Soluble in alcohol; insoluble in ether, Soluble in water, Solubility in water at 20 °C: very good | |

| Record name | Tetramethylammonium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1099 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1690 at 20 °C/4 °C, 1.17 g/cm³ | |

| Record name | Tetramethylammonium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1099 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Tetramethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Bipyramidal from dilute alcohol, White crystalline solid | |

CAS No. |

75-57-0 | |

| Record name | Tetramethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCQ9S88703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetramethylammonium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1099 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

420 °C (decomposes), MP: Decomposes, MP: >300 °C | |

| Record name | Tetramethylammonium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Formula of Tetramethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium chloride (TMAC) is a quaternary ammonium salt with significant applications across various scientific disciplines, including organic synthesis, molecular biology, and electrochemistry. Its simple, symmetrical structure, comprising a central nitrogen atom tetrahedrally bonded to four methyl groups with a chloride counter-ion, belies its utility as a phase-transfer catalyst and a polymerase chain reaction (PCR) enhancer. This technical guide provides a comprehensive overview of the chemical formula, structure, and key physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and characterization, alongside visualizations of its primary mechanisms of action to support researchers in its application.

Chemical Identity and Physicochemical Properties

This compound is the simplest quaternary ammonium salt.[1][2] It is a hygroscopic, colorless to white crystalline solid that is highly soluble in water and polar organic solvents such as methanol and ethanol.[1][2] Its insolubility in nonpolar solvents like ether and benzene is a key characteristic exploited in its role as a phase-transfer catalyst.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Chemical Formula | C₄H₁₂NCl | [1][3][4] |

| Molecular Weight | 109.60 g/mol | [5] |

| CAS Number | 75-57-0 | [3][4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | |

| Solubility in Water | Highly soluble | [2] |

| Solubility (Other) | Soluble in methanol, ethanol; Insoluble in ether, chloroform | [3] |

| Density | ~1.17 g/cm³ | [1] |

Molecular Structure and Bonding

The structure of this compound consists of a tetramethylammonium cation, [(CH₃)₄N]⁺, and a chloride anion, Cl⁻. The cation features a central nitrogen atom with a formal positive charge, covalently bonded to four methyl groups.

Cation Geometry

The four methyl groups are arranged around the central nitrogen atom in a tetrahedral geometry .[1][2] This arrangement is a consequence of sp³ hybridization of the nitrogen atom's orbitals. While precise, experimentally determined bond lengths and angles for this compound are not consistently reported in literature, crystallographic studies of related tetramethylammonium salts often utilize an idealized tetrahedral geometry for the cation during structural refinement.

Structural Parameters

The following table presents typical or idealized structural parameters for the tetramethylammonium cation based on computational models and data from related crystal structures.

| Parameter | Typical Value |

| C-N Bond Length | ~1.46 Å |

| C-H Bond Length | ~1.10 Å |

| C-N-C Bond Angle | ~109.5° |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Trimethylamine and Methyl Chloride

This method is an efficient route for the production of this compound.[1] The protocol described is based on an improved process utilizing anhydrous conditions to enhance yield and purity.

Objective: To synthesize high-purity this compound from gaseous trimethylamine and methyl chloride.

Materials:

-

Anhydrous solvent (e.g., anhydrous methanol)

-

Gaseous trimethylamine (N(CH₃)₃)

-

Gaseous methyl chloride (CH₃Cl)

-

Reaction vessel equipped with a stirrer, gas inlet, and pressure gauge

Procedure:

-

Add the anhydrous solvent to the reaction vessel.

-

Introduce a predetermined amount of gaseous trimethylamine into the solvent with stirring.

-

Seal the reaction vessel.

-

Slowly introduce an equimolar amount of gaseous methyl chloride into the vessel while maintaining vigorous stirring.

-

Monitor the internal pressure, ensuring it remains below a safe threshold (e.g., 1 kg/cm ²).

-

After the addition is complete, allow the reaction to proceed to completion. The product will precipitate from the solvent.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold, anhydrous solvent.

-

Dry the product under vacuum to yield high-purity this compound.

Characterization Protocols

Objective: To confirm the chemical structure by identifying the protons of the methyl groups.

Methodology:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the dried this compound sample in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Record the ¹H NMR spectrum. Due to the high symmetry of the cation, all 12 protons on the four methyl groups are chemically equivalent.

-

Data Analysis: The resulting spectrum is expected to show a single, sharp singlet. The chemical shift of this peak should be referenced against an internal standard or the residual solvent peak.

Objective: To identify the characteristic vibrational modes of the C-H and C-N bonds.

Methodology (KBr Pellet Method):

-

Sample Preparation: Finely grind 1-2 mg of the solid sample using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the ground sample.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Analysis: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to C-H stretching and bending, and C-N stretching vibrations.

Objective: To definitively determine the three-dimensional atomic arrangement, bond lengths, and bond angles.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer, typically cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. Expose the crystal to a monochromatic X-ray beam and collect a series of diffraction images as the crystal is rotated.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure to locate the atomic positions and refine the structural model to obtain precise bond lengths, angles, and other crystallographic parameters.

Key Applications and Mechanisms of Action

Phase-Transfer Catalysis

This compound is widely used as a phase-transfer catalyst, facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).

Mechanism: The tetramethylammonium cation is soluble in the organic phase due to its lipophilic methyl groups, yet it can pair with an anion from the aqueous phase. It transports the anion (e.g., a nucleophile) from the aqueous phase into the organic phase, where it can react with an organic substrate. This process dramatically increases reaction rates.

PCR Enhancement

In molecular biology, this compound is used as an additive in PCR to increase the specificity and yield of the reaction, particularly when using degenerate primers or amplifying GC-rich templates.

Mechanism: this compound increases the melting temperature (Tm) of DNA. It preferentially binds to A-T base pairs, stabilizing them and bringing their melting temperature closer to that of G-C base pairs. This equalization of melting temperatures allows for the use of higher annealing temperatures, which increases the stringency of primer binding and reduces non-specific amplification.

References

CAS number 75-57-0 properties and uses

An improved synthesis method involves the reaction of gaseous trimethylamine and gaseous methyl chloride in an anhydrous solvent, which significantly increases the product yield and quality.

The following diagram illustrates the general workflow for the synthesis of tetramethylammonium chloride.

An In-depth Technical Guide to Tetramethylammonium Chloride for Researchers and Drug Development Professionals

Abstract

Tetramethylammonium chloride (TMAC), the simplest quaternary ammonium salt, is a versatile and widely utilized compound in both industrial and laboratory settings. Its utility spans from being a crucial reagent in organic synthesis to a performance-enhancing additive in molecular biology techniques. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its key applications, and its relevance in biological systems, particularly in the context of drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry, presenting quantitative data in structured tables and illustrating complex processes through detailed diagrams.

Introduction

This compound, with the chemical formula (CH₃)₄NCl, is a white, hygroscopic crystalline solid.[1] It is highly soluble in water and polar organic solvents such as methanol and ethanol, but insoluble in nonpolar solvents like ether and chloroform.[1][2] TMAC is a key industrial chemical used as a reagent and a low-residue bactericide in processes like hydrofracking.[2] In the laboratory, its primary applications include its role as a phase-transfer catalyst and as an additive in polymerase chain reactions (PCR) to enhance yield and specificity.[2][3] For drug development professionals, understanding the properties and applications of TMAC is crucial due to its use in the synthesis of pharmaceutical intermediates and its activity as a cholinomimetic agent.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | N,N,N-Trimethylmethanaminium chloride | [2] |

| Synonyms | TMAC, Tetramethylazanium chloride | [2] |

| Molecular Formula | C₄H₁₂ClN | [2] |

| Molecular Weight | 109.60 g/mol | [2] |

| CAS Number | 75-57-0 | [2] |

| Appearance | White crystalline solid | [5] |

| Melting Point | >300 °C (decomposes) | [4] |

| Density | 1.17 g/cm³ | [2] |

| Solubility | Soluble in water and methanol; slightly soluble in ethanol; insoluble in ether, benzene, chloroform. | [2] |

| Hygroscopicity | Hygroscopic | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in PCR and phase-transfer catalysis.

Synthesis of this compound

This compound is typically synthesized by the reaction of trimethylamine with methyl chloride.[2] An improved method utilizes gaseous reactants in an anhydrous solvent to achieve a high-purity product suitable for electronic-grade applications.

Materials:

-

Anhydrous methanol

-

Gaseous trimethylamine

-

Gaseous methyl chloride

-

Reaction vessel equipped with a stirrer and gas inlet/outlet

Procedure:

-

Add anhydrous methanol to the reaction vessel.

-

Introduce a known amount of gaseous trimethylamine into the solvent with stirring.

-

Seal the reaction vessel and slowly introduce an equimolar amount of gaseous methyl chloride while continuing to stir. Maintain the internal pressure below 1 kg/cm ².

-

After the addition of methyl chloride is complete, continue to stir the reaction mixture until the reaction is complete.

-

The resulting this compound can be isolated by crystallization or used directly as a solution.

Application in Polymerase Chain Reaction (PCR)

TMAC is used as a PCR additive to increase the specificity and yield of the reaction, particularly for templates with high AT content.[2] It is believed to stabilize AT base pairs, thereby increasing the melting temperature (Tm) of AT-rich regions to be closer to that of GC-rich regions.[2]

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix

-

Taq DNA polymerase

-

10x PCR buffer

-

This compound solution (e.g., 1 M stock)

-

Nuclease-free water

Procedure:

-

Prepare a PCR master mix containing all components except the DNA template. For a standard 25 µL reaction, the final concentration of TMAC should be optimized, but a starting concentration of 60 mM is often effective.[2]

-

The following is an example of a reaction setup:

-

10x PCR Buffer: 2.5 µL

-

10 mM dNTPs: 0.5 µL

-

10 µM Forward Primer: 1.25 µL

-

10 µM Reverse Primer: 1.25 µL

-

1 M TMAC: 1.5 µL (for a final concentration of 60 mM)

-

Taq DNA Polymerase: 0.25 µL

-

Nuclease-free water: to a final volume of 24 µL

-

-

Add 1 µL of DNA template to 24 µL of the master mix.

-

Perform PCR with appropriate cycling conditions. The annealing temperature may need to be optimized due to the presence of TMAC.

Application in Phase-Transfer Catalysis

TMAC is an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[5]

Example: Nucleophilic Substitution

This protocol describes the substitution of an alkyl halide with cyanide using TMAC as the phase-transfer catalyst.

Materials:

-

Alkyl halide (e.g., 1-bromooctane)

-

Sodium cyanide (NaCN)

-

Toluene

-

This compound (TMAC)

-

Water

Procedure:

-

In a round-bottom flask, dissolve the alkyl halide in toluene.

-

In a separate beaker, prepare an aqueous solution of sodium cyanide.

-

Add the aqueous NaCN solution to the toluene solution of the alkyl halide.

-

Add a catalytic amount of this compound (typically 1-5 mol%) to the biphasic mixture.

-

Stir the mixture vigorously at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture, separate the organic and aqueous layers.

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the product.

Biological Significance and Relevance to Drug Development

Tetramethylammonium is a cholinomimetic, meaning it mimics the effects of acetylcholine.[6] It can act as an agonist at acetylcholine receptors, which are crucial for neurotransmission in both the central and peripheral nervous systems.[1][7] Understanding the interaction of quaternary ammonium compounds with these receptors is of significant interest in drug development for neurological and neuromuscular disorders.

Acetylcholine Receptor Signaling Pathway

The binding of an agonist like acetylcholine or tetramethylammonium to its receptor initiates a signaling cascade. The diagram below illustrates the signaling pathway for a G-protein coupled muscarinic acetylcholine receptor.

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of laboratory procedures. The following diagrams illustrate the workflows for the synthesis of TMAC and its use in PCR.

Workflow for this compound Synthesis

Caption: Workflow for this compound Synthesis.

Workflow for PCR with this compound

Caption: Workflow for PCR with this compound.

Conclusion

This compound is a compound of significant utility in both chemical and biological research. Its well-defined physicochemical properties make it a reliable reagent, and its applications in PCR and phase-transfer catalysis are invaluable to the modern researcher. For professionals in drug development, the cholinomimetic nature of the tetramethylammonium cation presents both opportunities for therapeutic design and considerations for off-target effects. This guide has provided a detailed overview of TMAC, from its fundamental characteristics to its practical applications, with the aim of equipping researchers and scientists with the knowledge to effectively utilize this versatile compound in their work.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. chemiis.com [chemiis.com]

- 5. atamankimya.com [atamankimya.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

Solubility of Tetramethylammonium Chloride: A Technical Guide for Researchers

An In-depth Guide to the Solubility of Tetramethylammonium Chloride in Aqueous and Organic Media, and its Applications in Biotechnology and Organic Synthesis.

This technical guide provides a comprehensive overview of the solubility of this compound (TMAC) in water and a range of organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who utilize this quaternary ammonium salt in their work. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and explores the role of TMAC's solubility in key applications such as Polymerase Chain Reaction (PCR) and phase transfer catalysis.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its effective use in various chemical and biological applications. A summary of its solubility in water and several organic solvents is presented below.

Table 1: Solubility of this compound in Water and Various Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Water | H₂O | 20 | > 60 | [1] |

| Methanol | CH₃OH | 25 | 68.41 | [2] |

| 1-Butanol | C₄H₉OH | 25 | 4.38 | [2] |

| Ethanol | C₂H₅OH | - | Soluble (especially in hot ethanol) | [3] |

| Acetonitrile | CH₃CN | 25 | 0.34 | [2] |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 25 | 0.00125 | [2] |

| Chloroform | CHCl₃ | 25 | 0.0106 | [2] |

| Diethyl Ether | (C₂H₅)₂O | - | Insoluble | [2][4] |

| Benzene | C₆H₆ | - | Insoluble | [4] |

Note on Conflicting Data: While some sources qualitatively describe this compound as "insoluble" in chloroform, quantitative data indicates a very low but measurable solubility.[2][4] Similarly, its solubility in ethanol is variously described as "slightly soluble" to "soluble," with solubility increasing significantly in hot ethanol.[3][4] For precise applications, experimental determination of solubility under specific reaction conditions is recommended.

Experimental Protocol for Solubility Determination

A detailed methodology for determining the solubility of this compound in an organic solvent using a gravimetric method is provided below. This protocol can be adapted for various solvents and temperatures.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade, dried)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe with a solvent-resistant filter, or glass filtration unit)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of dried this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and temperature. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[5]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume or weight of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample using a suitable filtration apparatus to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the clear, filtered saturated solution into a pre-weighed, dry evaporation dish.[6]

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied, but care must be taken to avoid decomposition of the this compound.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the decomposition point of TMAC (decomposes at >300 °C) until a constant weight is achieved.[3]

-

Cool the dish in a desiccator before re-weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved TMAC from the total mass of the aliquot.

-

Express the solubility in grams of this compound per 100 grams of solvent.

-

Diagram of the Gravimetric Solubility Determination Workflow:

Workflow for gravimetric solubility determination.

Applications Driven by Solubility

The solubility characteristics of this compound are fundamental to its utility in several key applications in research and industry.

Polymerase Chain Reaction (PCR)

In molecular biology, TMAC is used as an additive in PCR to increase the specificity and yield of the reaction, particularly when amplifying AT-rich DNA templates. Its solubility in the aqueous PCR buffer is essential for this function.

Mechanism of Action: Tetramethylammonium ions ([N(CH₃)₄]⁺) bind to the minor groove of the DNA double helix, stabilizing the A-T base pairs. This increases the melting temperature (Tm) of A-T rich regions, making it closer to that of G-C rich regions. This equalization of melting temperatures across the DNA template reduces non-specific primer annealing and promotes the amplification of the desired target sequence. A concentration of around 60 mM is often effective.[4]

Experimental Workflow for PCR with TMAC:

The following diagram outlines a standard workflow for a PCR experiment, indicating where TMAC would be incorporated.

Standard PCR workflow incorporating TMAC.

Phase Transfer Catalysis

This compound can act as a phase transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase). Its ability to be soluble, to some extent, in both polar and some organic phases is key to this function, although its high water solubility makes it more suitable for certain types of phase transfer catalysis.

Mechanism of Action: In a typical liquid-liquid phase transfer catalysis system, an anionic reactant in the aqueous phase forms an ion pair with the tetramethylammonium cation. This ion pair has increased lipophilicity compared to the original anion, allowing it to be transferred into the organic phase where it can react with the organic-soluble substrate. After the reaction, the catalyst can return to the aqueous phase to repeat the cycle.

Signaling Pathway of Phase Transfer Catalysis:

The following diagram illustrates the catalytic cycle of this compound in a nucleophilic substitution reaction.

Phase transfer catalysis cycle with TMAC.

Use in Protein Crystallization

While various salts and ionic liquids are commonly used as additives or precipitants in protein crystallization screens to promote the formation of well-ordered crystals, a review of the literature does not indicate that this compound is a widely utilized or standard component in this application. Researchers typically screen a wide array of salts, and while quaternary ammonium compounds are not excluded, specific protocols highlighting TMAC are not prevalent. The choice of salt is highly protein-dependent, and the efficacy of any given salt, including TMAC, would need to be determined empirically.

Conclusion

This compound is a versatile quaternary ammonium salt with well-defined solubility in water and a range of organic solvents. This technical guide has provided quantitative solubility data, a detailed experimental protocol for its determination, and an exploration of how its solubility underpins its application in PCR and phase transfer catalysis. For researchers and drug development professionals, a thorough understanding of the solubility of this compound is crucial for optimizing experimental conditions and achieving desired outcomes.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound [chemister.ru]

- 3. This compound | 75-57-0 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Stability and Storage of Tetramethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for Tetramethylammonium chloride (TMAC). Adherence to these guidelines is essential to ensure the compound's integrity, performance, and safety in research, development, and manufacturing applications.

Chemical and Physical Properties

This compound is a quaternary ammonium salt with the chemical formula (CH₃)₄N⁺Cl⁻. It is a white, crystalline, and hygroscopic solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₄H₁₂ClN | [3] |

| Molecular Weight | 109.60 g/mol | [4] |

| Appearance | White crystalline powder | [1][2][4] |

| Melting Point | >300 °C (decomposes) | [5] |

| Decomposition Temperature | Begins to decompose at temperatures above 230 °C. | [1][5] |

| Solubility | Highly soluble in water and methanol; soluble in hot ethanol; insoluble in ether and chloroform. | [1][4] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. | [1][2][3] |

| pH of Solution (100g/L) | 6-8 at 20°C |

Stability Profile

This compound is generally stable under recommended storage conditions.[3] However, its stability is significantly impacted by temperature, moisture, and contact with incompatible materials.

Thermal Stability and Decomposition

TMAC undergoes thermal decomposition at elevated temperatures. Decomposition has been reported to begin above 230 °C, with other sources indicating a decomposition temperature greater than 300 °C.[1][5][6] The primary decomposition products are trimethylamine and methyl chloride.[1][5] In the event of a fire, hazardous decomposition products can include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[3][6]

Table 2: Thermal Stability Data for this compound

| Parameter | Value | Citations |

| Decomposition Onset | >230 °C | [1][5] |

| Hazardous Decomposition Products | Trimethylamine, Methyl chloride, NOx, CO, CO₂, HCl | [1][3] |

Hygroscopicity

A critical factor in the stability of this compound is its hygroscopic nature.[2][3][6] The compound will readily absorb moisture from the atmosphere, which can lead to physical changes such as clumping and may impact its chemical stability and performance in moisture-sensitive applications. Therefore, stringent control of humidity during storage and handling is paramount.

Incompatible Materials

To maintain the stability of this compound, contact with the following materials should be avoided:

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the quality and shelf-life of this compound. The following conditions are recommended based on compiled safety data sheets and chemical supplier information.

Table 3: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Citations |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at +15°C to +25°C. | [6] |

| Atmosphere | Store in a well-ventilated area.[6] For long-term stability, especially for high-purity grades, storage under an inert gas (e.g., nitrogen or argon) is recommended to exclude moisture. | [6] |

| Container | Keep in a tightly closed, suitable container.[6] Recommended materials include glass containers, and lined metal or plastic drums.[2][7] Ensure containers are securely sealed to prevent moisture ingress.[7] | |

| Moisture | Protect from moisture and humidity at all times.[6] | |

| Light | While not explicitly stated as light-sensitive, storage in a dark location is a general best practice for chemical reagents. | |

| Shelf Life | The shelf life can vary depending on the supplier and grade. Some sources suggest a shelf life of up to 60 months for unopened containers stored under appropriate conditions. For opened, hygroscopic materials, a shorter in-use shelf life of approximately 3 months is a conservative recommendation.[8] Always refer to the manufacturer's certificate of analysis and stated expiration date. |

Experimental Protocols for Stability Assessment

The following section outlines key experimental methodologies for evaluating the stability of this compound.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is employed.

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in an appropriate TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.

-

Temperature Program: The sample is heated from ambient temperature to approximately 400°C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

TGA Curve: The percentage of mass loss is plotted against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

DSC Curve: The heat flow is plotted against temperature to identify endothermic or exothermic events associated with decomposition.

-

Hygroscopicity Testing

Objective: To quantify the moisture absorption of this compound under controlled humidity conditions.

Methodology:

-

Instrumentation: A gravimetric sorption analyzer or a controlled humidity chamber with a precision balance.

-

Sample Preparation: A pre-weighed, dry sample of this compound is placed in a tared sample holder.

-

Experimental Conditions (based on ICH guidelines for stability testing):

-

Data Analysis: The percentage of weight gain due to moisture absorption is calculated using the following formula:

% Weight Gain = [ (W_final - W_initial) / W_initial ] * 100

Where:

-

W_initial is the initial weight of the dry sample.

-

W_final is the weight of the sample after equilibration at the specified humidity.

-

Stability-Indicating HPLC Method for Purity and Degradation Products

Objective: To develop a quantitative method to assess the purity of this compound and to detect and quantify any degradation products resulting from stability studies.

Methodology (General Approach):

-

Forced Degradation Studies: To generate potential degradation products, the bulk drug substance is subjected to stress conditions as per ICH guidelines (e.g., acid and base hydrolysis, oxidation, thermal, and photolytic stress).[5][11]

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD, as TMAC lacks a strong chromophore).[9][12]

-

Column: A reverse-phase column (e.g., C18) is a common starting point for polar analytes.

-

Mobile Phase: A typical mobile phase for a related compound, Tetraethylammonium chloride, consists of a mixture of acetonitrile and water with a buffer such as ammonium formate.[12] Gradient elution may be necessary to separate the parent compound from its degradation products.

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of indicating stability.[13]

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships relevant to the stability and use of this compound.

References

- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Tetramethylammonium does not universally neutralize sequence dependent DNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 5. snscourseware.org [snscourseware.org]

- 6. neutecgroup.com [neutecgroup.com]

- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 9. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]

- 10. jocpr.com [jocpr.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. sielc.com [sielc.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Thermal Properties of Tetramethylammonium Chloride (TMAC)

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and decomposition temperature of Tetramethylammonium chloride (TMAC), a quaternary ammonium salt with significant applications in organic synthesis and the electronics industry.[1] Understanding the thermal behavior of TMAC is critical for its safe handling, storage, and application in various chemical processes.

This compound is a white, hygroscopic crystalline solid that is soluble in water and polar organic solvents.[2] Its thermal stability is a key parameter for its use as a phase-transfer catalyst and in other high-temperature applications.[1][3] However, the reported values for its melting point and decomposition temperature vary significantly across different sources, which may be attributable to differences in experimental conditions, sample purity, and the analytical techniques employed.

Heating TMAC above a certain temperature causes it to decompose into trimethylamine and methyl chloride.[1][3] Several sources indicate that the substance decomposes at its melting point.[2][4]

Data Summary: Melting Point and Decomposition Temperature

The following table summarizes the quantitative data found in the literature for the melting and decomposition temperatures of TMAC. The wide range of values highlights the importance of consulting specific safety data sheets (SDS) and conducting independent thermal analysis for critical applications.

| Property | Reported Value (°C) | Source(s) |

| Melting Point | >300 (literature value) | [1][5] |

| 425 (decomposes) | [2] | |

| 268 | [6] | |

| 232-234 | [3] | |

| 150-152 (decomposes) | [4] | |

| Decomposition Temperature | >300 | [6] |

| Begins at approximately 230 | [1][3][7] |

Experimental Protocol: Determination of Thermal Properties by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique for determining the thermal stability and decomposition profile of materials.[8][9][10] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Apparatus:

-

Thermogravimetric Analyzer

-

Precision microbalance

-

Furnace with programmable temperature control

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Sample pans (e.g., alumina, platinum)

Methodology:

-

Sample Preparation: A small, representative sample of TMAC (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan. Due to the hygroscopic nature of TMAC, sample handling should be performed in a dry atmosphere (e.g., a glove box) to prevent moisture absorption.

-

Instrument Setup:

-

The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

A temperature program is set. A typical program involves an initial isothermal hold at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear temperature ramp (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 500°C).

-

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time.

-

Data Analysis:

-

A TGA curve is generated, plotting the percentage of initial mass versus temperature.

-

The onset temperature of decomposition is determined from the TGA curve, often identified as the temperature at which a significant mass loss begins.

-

The first derivative of the TGA curve (the DTG curve) is plotted. The peak of the DTG curve indicates the temperature at which the rate of mass loss is maximal.[9]

-

Thermal Decomposition Pathway

The thermal degradation of this compound proceeds via the cleavage of the carbon-nitrogen bond. This process results in the formation of two gaseous products: trimethylamine ((CH₃)₃N) and methyl chloride (CH₃Cl).[1][3] This decomposition pathway is a key consideration in applications where TMAC is subjected to elevated temperatures.

The following diagram illustrates this decomposition reaction.

Caption: Thermal decomposition pathway of TMAC.

References

- 1. This compound | 75-57-0 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound [webbook.nist.gov]

- 5. 75-57-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. This compound [chemister.ru]

- 8. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of Tetramethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Tetramethylammonium Chloride (TMAC), a quaternary ammonium salt with wide-ranging applications in organic synthesis, electronics, and pharmaceuticals. This document details established synthesis routes, purification protocols, and analytical methods for quality control, presented in a format tailored for laboratory and industrial chemists.

Synthesis of this compound

This compound can be synthesized through several routes, with the choice of method often depending on the desired scale, purity requirements, and available starting materials. The two most prominent methods are the reaction of trimethylamine with methyl chloride and the alkylation of ammonium chloride with dimethyl carbonate.

Synthesis from Trimethylamine and Methyl Chloride

The most efficient and common method for producing this compound is the reaction between trimethylamine ((CH₃)₃N) and methyl chloride (CH₃Cl).[1] This reaction can be carried out in either an aqueous medium or an anhydrous organic solvent.

The conventional approach involves the reaction of a 30% aqueous solution of trimethylamine with methyl chloride, often under the influence of a catalyst. However, this method presents significant challenges in post-reaction processing due to the high solubility of TMAC in water, which can lead to low product yield and inferior quality.

To overcome the limitations of the aqueous method, an improved process utilizing gaseous trimethylamine and gaseous methyl chloride in an anhydrous solvent has been developed. This approach significantly enhances both the yield and purity of the final product, making it suitable for large-scale production of electronic-grade TMAC.

Experimental Protocol: Anhydrous Synthesis of this compound

-

Reactor Preparation: Charge a suitable pressure reactor with an anhydrous solvent. Preferred solvents include anhydrous methanol, anhydrous ethanol, or anhydrous ethyl acetate.

-

Introduction of Trimethylamine: Introduce a predetermined quantity of gaseous trimethylamine into the solvent-containing reactor.

-

Reaction with Methyl Chloride: Seal the reactor and, with continuous stirring, slowly introduce an equimolar amount of gaseous methyl chloride. Maintain the internal pressure of the reactor below 1 Kg/cm².

-

Reaction Monitoring and Completion: Continue stirring the reaction mixture. The reaction is considered complete when the pressure inside the reactor drops to a predetermined value, indicating the consumption of the gaseous reactants.

-

Solvent Removal: Upon completion, subject the reaction mixture to vacuum concentration to recover the anhydrous solvent.

-

Product Isolation: The resulting solid is crude this compound, which can be further purified.

This method boasts a high yield of ≥90% and produces TMAC with a purity of ≥99%. The sodium and potassium content in the final product can be maintained at extremely low levels (≤0.00002% and ≤0.00003%, respectively), as determined by atomic spectroscopy.

Synthesis from Ammonium Chloride and Dimethyl Carbonate

An alternative and more environmentally friendly route to TMAC involves the alkylation of ammonium chloride (NH₄Cl) with dimethyl carbonate ((CH₃)₂CO₃).[1][2] This method avoids the use of the more hazardous methyl chloride. The reaction is typically carried out in the presence of an ionic liquid catalyst.[1]

General Experimental Protocol: Synthesis using Dimethyl Carbonate

-

Reactant Mixture: In a stainless-steel autoclave, combine ammonium chloride, dimethyl carbonate, and an ionic liquid catalyst (e.g., 1-ethyl-3-methylimidazolium bromide). A typical molar ratio of ammonium salt to dimethyl carbonate is 1:4.[3]

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature of approximately 443 K (170 °C) for a duration of several hours (e.g., 8 hours).[3]

-

Product Isolation: After the reaction is complete, cool the reactor to room temperature. The product mixture can then be subjected to purification steps to isolate the this compound.

While this method is promising, yields can be variable and by-products such as carbamates may be formed.[3]

Table 1: Comparison of Synthesis Methods for this compound

| Feature | Synthesis from Trimethylamine & Methyl Chloride (Anhydrous) | Synthesis from Ammonium Chloride & Dimethyl Carbonate |

| Reactants | Trimethylamine, Methyl Chloride | Ammonium Chloride, Dimethyl Carbonate |

| Solvent | Anhydrous Methanol, Ethanol, or Ethyl Acetate | Ionic Liquid (catalyst and medium)[1][3] |

| Typical Yield | ≥90% | Variable, can be >80% under optimal conditions[3] |

| Purity | ≥99% | Dependent on purification |

| Key Advantages | High yield and purity, suitable for industrial scale. | More environmentally friendly ("green") chemistry.[2] |

| Key Disadvantages | Use of gaseous and hazardous methyl chloride. | Potential for lower yields and by-product formation.[3] |

Purification of this compound

Crude this compound from the synthesis process often contains unreacted starting materials, by-products, and inorganic salts. Several purification techniques can be employed to achieve the desired level of purity.

Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[4]

Given that TMAC is soluble in methanol and hot ethanol and insoluble in ether and chloroform, several solvent systems can be utilized for its recrystallization.[5][6]

Experimental Protocol: Recrystallization of this compound from Ethanol/Diethyl Ether

-

Dissolution: In an Erlenmeyer flask, dissolve the crude TMAC in a minimal amount of hot ethanol. Gentle heating on a hot plate may be required to facilitate complete dissolution.[7]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.[7]

-

Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, slowly add diethyl ether (the anti-solvent) until the solution becomes cloudy, indicating the onset of precipitation.

-

Cooling: Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[7]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any residual soluble impurities.[7]

-

Drying: Dry the purified this compound crystals under vacuum.

Other solvent systems that can be used for the recrystallization of TMAC include ethanol alone, ethanol/chloroform, and isopropanol.[8]

Purification by Impurity Precipitation

For the removal of metal ion impurities, a purification method involving the precipitation of metal hydroxides can be employed. This is particularly useful for producing high-purity TMAC for applications in the electronics industry.

Experimental Protocol: Purification by Precipitation of Metal Impurities

-

Dissolution: Dissolve the crude quaternary ammonium salt in water to create a concentrated solution.

-

pH Adjustment: Heat the solution to 70-75 °C and add an alkaline solution (e.g., sodium hydroxide or potassium hydroxide) to adjust the pH to 6.5-7.5. This will cause metal impurities, such as iron, to precipitate as their respective hydroxides.

-

Filtration: Filter the hot solution to remove the precipitated metal hydroxides, retaining the filtrate which contains the purified quaternary ammonium salt in solution.

-

Concentration and Recrystallization: Concentrate the filtrate under reduced pressure to form a saturated solution. Subsequently, induce recrystallization by adding a suitable anti-solvent.

-

Isolation and Drying: Collect the purified crystals by filtration and dry them at 75-80 °C to obtain the final product with a purity of over 99.9% and metal impurity content of less than 1 ppm.

Table 2: Summary of Purification Methods for this compound

| Method | Principle | Target Impurities Removed | Key Steps |

| Recrystallization | Differential solubility in a solvent at different temperatures.[4] | Soluble organic and inorganic impurities. | Dissolution in a hot solvent, cooling to induce crystallization, filtration.[7] |

| Impurity Precipitation | Conversion of soluble metal impurities to insoluble hydroxides by pH adjustment. | Metal ions (e.g., iron). | pH adjustment with a base, filtration of precipitated hydroxides. |

| Solvent Washing (Trituration) | Washing the crude solid with a solvent in which the desired product is insoluble but impurities are soluble.[7] | Unreacted starting materials (e.g., triethylamine).[7] | Suspending the crude solid in a suitable solvent, stirring, and filtering.[7] |

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized this compound, a variety of analytical techniques can be employed.

-

Titration: Argentometric titration is a reliable method for determining the chloride content, and thus the purity, of the TMAC sample.[9] This involves titrating an aqueous solution of the sample with a standardized solution of silver nitrate. Potentiometric titration with an ionic surfactant electrode can also be used to quantify quaternary ammonium compounds.[10]

-

Atomic Absorption Spectroscopy (AAS): This technique is highly sensitive for the quantitative determination of trace metal impurities, such as sodium, potassium, and iron, at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[11][12]

-

Ion Chromatography (IC): IC is a powerful tool for the analysis of both cations and anions, and can be used to determine the concentration of the tetramethylammonium cation and any anionic impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the quantitative analysis of TMAC.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the identity of the synthesized TMAC by comparing its spectrum to that of a known standard.

Visualizing the Workflow

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of TMAC.

Logical Relationship of Purification Steps

Caption: Logical flow of purification options for crude TMAC.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. rubingroup.org [rubingroup.org]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound | 75-57-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

Tetramethylammonium chloride safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of Tetramethylammonium Chloride

This guide provides comprehensive safety data for this compound (TMAC), compiled for researchers, scientists, and drug development professionals. It covers hazard identification, toxicological data, emergency procedures, and handling protocols, presenting quantitative information in structured tables and visualizing key workflows using the Graphviz DOT language.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound[1] |

| Synonyms | N,N,N-Trimethylmethanaminium chloride, TMAC, Me4N+Cl−[1][2][3] |

| CAS Number | 75-57-0[3][4] |

| Molecular Formula | C₄H₁₂ClN[3][5][6] |

| Molecular Weight | 109.60 g/mol [1][2][5][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity, skin irritation properties, and the potential for target organ damage.[4][8][9] It is fatal if swallowed and toxic in contact with skin.[4][8]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[4][8] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][8] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs (Central Nervous System)[4][8] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects[8] |

Caption: GHS hazard classifications for this compound.

Physical and Chemical Properties

TMAC is a white, hygroscopic crystalline solid.[2][7][11] It is highly soluble in water and polar organic solvents like methanol but insoluble in ether and chloroform.[5][12]

| Property | Value |

| Appearance | White hygroscopic crystalline powder[7][11] |

| Melting Point | >300 °C (decomposes)[2][6] |

| Density | 1.17 g/cm³[5] |

| Vapor Pressure | < 1.3 E-8 Pa at 20 °C[9] |

| Water Solubility | > 1000 g/L at 20 °C[9] |

| log Pow (Octanol/Water Partition Coefficient) | < -1.6[9] |

Toxicological Information

The primary routes of exposure are ingestion, skin contact, and inhalation.[13] Ingestion may be fatal, and skin contact can lead to systemic toxic effects.[11] The substance causes damage to the central nervous system.[4][8]

Acute Toxicity Data

| Type | Route | Species | Value |

|---|---|---|---|

| LD50 | Oral | Rat | 47 - 50 mg/kg[5][11] |

| LD50 | Oral | Mouse | 100 - 200 mg/kg[11] |

| LD50 | Dermal | Rabbit | > 200 - 500 mg/kg |

| LD50 | Intraperitoneal | Mouse | 25 mg/kg[5][11] |

| LD50 | Subcutaneous | Mouse | 40 mg/kg[5][11] |

| LC50 | - | Fathead Minnow (Pimephales promelas) | 462 mg/L (96 h)[14] |

| NOEC (Chronic) | - | Water Flea (Daphnia magna) | 0.030 mg/L (11 d) |

Experimental Protocols

The toxicological data presented are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD).

-

OECD Test Guideline 401 (Acute Oral Toxicity): This method determines the short-term toxic effects of a substance when administered in a single oral dose. Graded doses are given to groups of experimental animals (commonly rats), and the LD50 value is calculated, representing the dose that is lethal to 50% of the test population.

-

OECD Test Guideline 402 (Acute Dermal Toxicity): This guideline assesses the toxicity following a single application of the substance to the skin for 24 hours. The test substance is applied to a shaved area on the back of the animal (commonly rats or rabbits), and the LD50 is determined.

-

OECD Test Guideline 203 (Fish, Acute Toxicity Test): This test exposes fish (such as the fathead minnow) to the chemical for a 96-hour period. The concentration of the chemical in water that is lethal to 50% of the fish during this period is determined as the LC50 value.

Emergency Procedures

Immediate action is required in case of exposure or accidental release. Always show the Safety Data Sheet to attending medical personnel.[10][8]

First-Aid Measures

Caption: First-aid workflow for this compound exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][8][15]

-

Hazardous Combustion Products: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[10][8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10][4][8]

Accidental Release Measures

In case of a spill, evacuate personnel to a safe area, ensure adequate ventilation, and avoid dust formation.[8] Prevent the substance from entering drains or surface water.[4][8]

Caption: Workflow for accidental release and cleanup procedures.

Handling, Storage, and Personal Protection

Safe Handling and Storage

-

Handling: Work under a hood and avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[4][8] Do not eat, drink, or smoke when using this product.[10][4] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[2][8] Keep the container tightly closed.[4][8] The substance is hygroscopic and should be protected from moisture.[4] Store locked up and away from incompatible materials such as strong oxidizing agents.[10][2][11]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls, such as appropriate exhaust ventilation, should be used to minimize exposure.[8] Personal protective equipment is mandatory when handling this substance.

Caption: Required Personal Protective Equipment (PPE) for handling TMAC.

References

- 1. santos.com [santos.com]

- 2. atamankimya.com [atamankimya.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. carlroth.com [carlroth.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. This compound | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. grokipedia.com [grokipedia.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. medline.com [medline.com]

- 15. chemicalbook.com [chemicalbook.com]

The Tetramethylammonium Cation: A Linchpin in Modern Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetramethylammonium (TMA) cation, the simplest quaternary ammonium cation, has emerged as a versatile and indispensable tool in a wide array of chemical reactions. Its unique physicochemical properties underpin its multifaceted roles as a phase-transfer catalyst, electrolyte, precipitating agent, and a crucial component in biochemical assays. This technical guide provides a comprehensive overview of the pivotal functions of the TMA cation, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanistic involvement in key chemical transformations.

Enhancing Specificity and Yield in Polymerase Chain Reaction (PCR)

Tetramethylammonium chloride (TMAC) is a widely used additive in PCR to enhance the specificity and yield of DNA amplification. It achieves this by altering the melting temperature (Tm) of the DNA duplex.

Data Presentation: Effect of TMAC on PCR

| Parameter | Condition | Observation | Reference |

| Specificity | Addition of 2 mM TMA oxalate | Decreases formation of non-specific DNA fragments. | [1] |

| Yield | Addition of 2 mM TMA oxalate | Increases the yield of specific PCR products. | [1] |

| Optimal Concentration | Amplification of a gene fragment | 60 mM TMAC found to be optimal. | [1] |

| Concentration Range | General PCR | 15-100 mM is a commonly used range. | |

| Inhibition | High concentrations | Can inhibit the PCR reaction. | [1] |

| Annealing Temperature | Presence of 2 mM TMA oxalate | Optimal annealing temperature did not significantly change. | [1] |

Experimental Protocol: Standard PCR with TMAC

This protocol provides a general guideline for incorporating TMAC into a standard PCR reaction. The optimal concentration of TMAC and other components should be determined empirically for each specific target and primer set.

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix (10 mM each)

-

Taq DNA polymerase (5 U/µL)

-

10x PCR buffer (containing MgCl₂)

-

This compound (TMAC) stock solution (e.g., 1 M)

-

Nuclease-free water

Procedure:

-

Prepare a master mix: For the desired number of reactions, prepare a master mix containing all components except the DNA template. The volumes below are for a single 25 µL reaction.

| Component | Volume (µL) | Final Concentration |

| 10x PCR Buffer | 2.5 | 1x |

| dNTP Mix (10 mM) | 0.5 | 200 µM |

| Forward Primer (10 µM) | 1.25 | 0.5 µM |

| Reverse Primer (10 µM) | 1.25 | 0.5 µM |

| TMAC (1 M) | 1.5 | 60 mM |

| Taq DNA Polymerase | 0.25 | 1.25 U |

| Nuclease-free water | to 24 | - |

-

Aliquot the master mix: Aliquot 24 µL of the master mix into individual PCR tubes.

-

Add DNA template: Add 1 µL of the DNA template to each tube.

-

Thermocycling: Place the PCR tubes in a thermocycler and perform the following cycles:

| Step | Temperature (°C) | Time |

| Initial Denaturation | 95 | 2 min |

| 30 Cycles: | ||

| Denaturation | 95 | 30 sec |

| Annealing | 55-65 | 30 sec |

| Extension | 72 | 1 min/kb |

| Final Extension | 72 | 5 min |

| Hold | 4 | ∞ |

-

Analysis: Analyze the PCR products by agarose gel electrophoresis.

Visualization: PCR Workflow with TMAC

Figure 1. Workflow for a Polymerase Chain Reaction (PCR) incorporating this compound (TMAC).

Phase-Transfer Catalysis: Bridging Immiscible Phases

The tetramethylammonium cation is a classic phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). Its small size and positive charge allow it to form an ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase to react with the substrate.

Data Presentation: Comparative Efficacy of Phase-Transfer Catalysts

While comprehensive head-to-head comparisons are reaction-specific, the following table provides a general comparison of tetramethylammonium bromide (TMAB) with the more lipophilic tetrabutylammonium bromide (TBAB) in a representative Williamson ether synthesis.

| Catalyst | Reaction | Yield (%) | Reference |

| TMAB | Williamson Ether Synthesis (general) | Generally lower than TBAB | [2] |

| TBAB | Williamson Ether Synthesis (general) | Generally higher than TMAB | [2] |

| TBAB | C5-alkylation of hydantoins | 90 | [2] |

Experimental Protocol: Williamson Ether Synthesis using TMAB

This protocol details the synthesis of an ether from a phenol and an alkyl halide using tetramethylammonium bromide as the phase-transfer catalyst.

Materials:

-

Phenol (or a substituted phenol)

-

Alkyl halide (e.g., 1-bromobutane)

-

Sodium hydroxide (NaOH)

-

Tetramethylammonium bromide (TMAB)

-

Toluene

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate